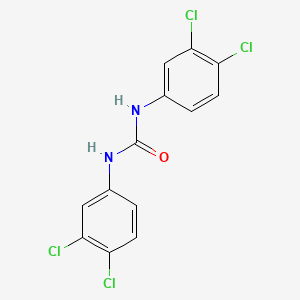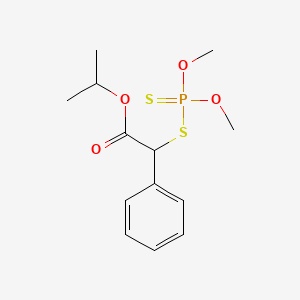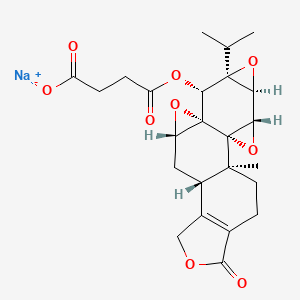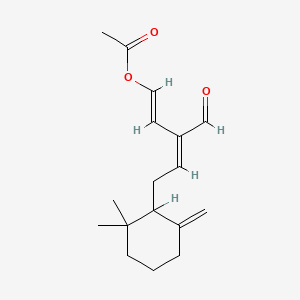
1,3-Bis(3,4-dichlorophenyl)urea
説明
1,3-Bis(3,4-dichlorophenyl)urea is a chemical compound with the linear formula C13H8Cl4N2O . It has a molecular weight of 350.034 .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(3,4-dichlorophenyl)urea consists of two 3,4-dichlorophenyl groups attached to a urea group . The molecule has a density of 1.6±0.1 g/cm³, a boiling point of 369.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .
Physical And Chemical Properties Analysis
1,3-Bis(3,4-dichlorophenyl)urea has a density of 1.6±0.1 g/cm³, a boiling point of 369.2±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 84.7±0.3 cm³, a polar surface area of 41 Ų, and a molar volume of 217.7±3.0 cm³ .
科学的研究の応用
Anti-Cancer Potential
1,3-Bis(3,4-dichlorophenyl)urea has been identified as a potent activator of the eIF2α kinase heme regulated inhibitor. This compound can reduce the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibit cancer cell proliferation. An optimization process to improve solubility while preserving biological activity led to the generation of non-symmetrical hybrid ureas, showing potential as leads for the development of potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Material Chemistry and Structural Applications
1,3-Bis(3,4-dichlorophenyl)urea and its derivatives have been studied for their structural diversity, particularly in hydrogen bonding and assembly of supramolecular structures like gels, capsules, and crystals. Investigations into different solid forms, including polymorphs and cocrystals, reveal a range of applications in material science, especially in molecular engineering and design (Capacci-Daniel et al., 2015).
Interaction with DNA
Studies on Schiff bases containing 1,3-bis(3,4-dichlorophenyl)urea have shown interactions with calf-thymus DNA. Investigations using various techniques indicate that these compounds bind to DNA in an intercalative mode, suggesting potential uses in biochemistry and molecular biology (Ajloo et al., 2015).
Environmental Monitoring
1,3-Bis(3,4-dichlorophenyl)urea, as a transformation product of triclocarban, has been monitored in various water samples. Techniques like solid-phase micro-extraction coupled with HPLC-MS/MS were developed for its detection, indicating its relevance in environmental monitoring and assessment of water contamination (Shen et al., 2012).
Potential in Antimicrobial Applications
Substituted urea derivatives, including 1,3-bis(3,4-dichlorophenyl)urea, have shown antimycobacterial activity against Mycobacterium tuberculosis. This suggests their potential as lead molecules for novel drugs effective against this re-emerging pathogen (Scozzafava et al., 2001).
Safety and Hazards
作用機序
Target of Action
1,3-Bis(3,4-dichlorophenyl)urea, also known as DCMU, primarily targets the photosynthetic electron transport chain in photosynthesis . It interrupts this chain, reducing the plant’s ability to convert light energy into chemical energy .
Mode of Action
DCMU acts by binding to the D1 protein of Photosystem II (PSII), blocking the transfer of electrons from the primary electron acceptor, Q_A, to the secondary acceptor, Q_B . This prevents the reduction of plastoquinone to plastoquinol, inhibiting the photosynthetic electron transport chain and thus halting the production of ATP and NADPH .
Biochemical Pathways
The primary biochemical pathway affected by DCMU is photosynthesis, specifically the light-dependent reactions that occur in the thylakoid membranes of chloroplasts . By inhibiting the electron transport chain, DCMU disrupts the creation of a proton gradient across the thylakoid membrane. This prevents the synthesis of ATP via ATP synthase and the reduction of NADP+ to NADPH. Both ATP and NADPH are crucial for the light-independent reactions of photosynthesis, so their depletion ultimately leads to a cessation of photosynthetic carbon fixation .
Pharmacokinetics
Given its lipophilic nature , it can be inferred that DCMU is likely to be readily absorbed and distributed within biological systems. Its bioavailability would be influenced by factors such as its formulation and the route of administration.
Result of Action
The molecular effect of DCMU is the disruption of the photosynthetic electron transport chain, which leads to a cessation of photosynthetic activity . On a cellular level, this results in an energy deficit that can lead to cell death, particularly in autotrophic organisms that rely on photosynthesis for their energy needs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of DCMU. For instance, light intensity can affect the rate of photosynthesis and thus the impact of DCMU. Temperature and pH can influence the stability and solubility of DCMU, potentially affecting its bioavailability and toxicity. The presence of other chemicals in the environment can also interact with DCMU, potentially altering its effects .
特性
IUPAC Name |
1,3-bis(3,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-9-3-1-7(5-11(9)16)18-13(20)19-8-2-4-10(15)12(17)6-8/h1-6H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPIZPXVHVYTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195624 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3,4-dichlorophenyl)urea | |
CAS RN |
4300-43-0 | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4300-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4300-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3',4,4'-Tetrachlorocarbanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(3,4-dichlorophenyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',4,4'-TETRACHLOROCARBANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5A83C0L6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















